molecular formula C9H15NO3 B6603238 methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate CAS No. 2649071-05-4

methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate

Cat. No.: B6603238
CAS No.: 2649071-05-4
M. Wt: 185.22 g/mol
InChI Key: PZYMXHVDEKCZGW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a partially saturated pyrrole derivative characterized by a dihydro-2H-pyrrole core with a methoxy group at position 5, two methyl groups at position 2, and a methyl ester at position 3. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 240.35 .

Properties

IUPAC Name

methyl 5-methoxy-2,2-dimethyl-3,4-dihydropyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2)6(8(11)13-4)5-7(10-9)12-3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYMXHVDEKCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=N1)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 5264-35-7
Molecular Formula C7_{7}H11_{11}N\O3_{3}
Molecular Weight 155.17 g/mol
Boiling Point Not available
Log P (octanol/water) Not specified

Antifungal Activity

Research has indicated that derivatives of pyrrole compounds exhibit antifungal properties. A related compound, 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal efficacy against Aspergillus fumigatus. In a study involving BALB/c mice, treatment with this compound increased survival rates by 60% at a dose of 200 mg/kg body weight, indicating a promising therapeutic potential against fungal infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of pyrrole derivatives. The aforementioned antifungal compound was found to be non-toxic to RAW264.7 cells at concentrations up to 312.5 µg/ml, suggesting a favorable safety margin when compared to conventional antifungal agents like amphotericin B, which was lethal at much lower concentrations .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Fungal Cell Wall Synthesis : Pyrrole compounds may disrupt the synthesis of essential components in fungal cell walls.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to compromise the integrity of fungal membranes, leading to cell lysis.
  • Immune Modulation : Some studies suggest that these compounds might enhance host immune responses against infections.

Study on Antifungal Efficacy

A notable study published in 2005 examined the effects of a pyrrole derivative on Aspergillus fumigatus-infected mice. The results highlighted:

  • A significant increase in survival rates correlated with higher doses.
  • A decrease in colony-forming units (CFU) in organ tissues post-treatment.

This evidence supports the potential application of methyl pyrrole derivatives as antifungal agents in clinical settings .

Comparative Analysis with Other Compounds

A comparative analysis between this compound and other known antifungals demonstrated its superior efficacy and lower toxicity profile when tested in vitro and in vivo against various fungal strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and analytical data of methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate with analogous pyrrole and dihydro-pyrrole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Analytical Data
This compound C₁₀H₁₅NO₃ 240.35 5-OCH₃, 2,2-(CH₃)₂, ester Catalogued by Enamine Ltd; no spectral data provided.
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) C₂₁H₂₂N₄O₂ 362.44 5-(3-NH₂-C₆H₄), 3-cyano, 4-CH₃, 2-CH₃, ester MS: m/z 362 (M⁺); Anal. Found: C 69.52%, H 6.10%, N 15.86% .
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (5g) C₁₈H₁₄Cl₂N₂O₃ 377.22 1-(4-Cl-C₆H₄), 4-NH-(4-Cl-C₆H₄), 5-oxo, ester Synthesized using Fe₃O₄@Nano-cellulose catalyst; high yield (~80%) .
Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C₁₇H₁₉NO₅ 317.34 1-(3,4-(OCH₃)₂-C₆H₃-CH₂), 2-CH₃, 5-oxo, ester CAS 19717-25-0; structural data available via Parchem .
Key Observations:
  • Steric hindrance: The 2,2-dimethyl substituents in the target compound may reduce reactivity at the pyrrole ring compared to less hindered derivatives (e.g., 7c with a single 2-CH₃ group) . Aromatic vs. Saturated Cores: Fully aromatic pyrroles (e.g., 7c) exhibit greater planarity and conjugation, whereas dihydro-pyrroles (e.g., target compound, 5g) offer reduced aromaticity and altered tautomerism .

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